1,2,3,4-Tetrahydro-2,6-naphthyridine
Descripción general
Descripción
1,2,3,4-Tetrahydro-2,6-naphthyridine is used to enhance the catalytic activity of 4-(dialkylamino)pyridines for acetylation by conformational fixation . It is also used in the synthetic preparation of quinolizidinone carboxylic acid selective M1 allosteric modulators .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydro-2,6-naphthyridine can be represented by the InChI code: 1S/C8H10N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1,3,6,10H,2,4-5H2 .Chemical Reactions Analysis
The reactivity of 1,2,3,4-Tetrahydro-2,6-naphthyridine with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes has been studied .Physical And Chemical Properties Analysis
1,2,3,4-Tetrahydro-2,6-naphthyridine has a molecular weight of 134.18 . It is a liquid at room temperature and should be stored in a dark place, sealed in dry conditions, at 2-8°C .Aplicaciones Científicas De Investigación
Synthesis Techniques
1,2,3,4-Tetrahydro-2,6-naphthyridine has been synthesized through a six-step reaction starting from 2-methylpyrazine, demonstrating a systematic approach to obtain this compound with a total yield of 47.3% (Teng Da-wei, 2010). This synthesis route emphasizes the compound's accessibility for further research and application in various scientific fields.
Catalytic Applications
The asymmetric hydrogenation of naphthyridine derivatives, catalyzed by chiral cationic ruthenium diamine complexes, shows the compound's utility in producing optically pure chiral molecules. This process efficiently hydrogenates a wide range of 1,5-naphthyridine derivatives, achieving up to 99% enantiomeric excess and full conversions, underlining its importance in asymmetric synthesis (Jianwei Zhang, Fei Chen, Yanmei He, Q. Fan, 2015).
Medicinal Chemistry
Naphthyridine derivatives exhibit pharmacological activities, including histamine H3 antagonism and serotonin reuptake transporter inhibition. The synthesis of these derivatives involves the addition of a nitrostyrene to a metalated pyridine, followed by reduction and cyclization, showcasing the compound's versatility as a scaffold for developing therapeutic agents (M. Letavic et al., 2007).
Antioxidant Properties
Tetrahydro-1,8-naphthyridinol analogues of alpha-tocopherol have been investigated for their antioxidant activities in lipid membranes and low-density lipoproteins. These analogues show significantly higher peroxyl radical trapping activity than alpha-tocopherol, indicating potential for medical and cosmetic applications (Tae-gyu Nam et al., 2007).
Biological Activity and Mechanism Studies
A novel naphthyridine derivative demonstrated significant anticancer activity in human melanoma A375 cells, inducing necroptosis at low concentrations and apoptosis at high concentrations. This bifunctional mode of action underlines the compound's potential as a chemical substance for melanoma treatment (Q. Kong et al., 2018).
Safety And Hazards
Direcciones Futuras
1,6-Naphthyridines, which include 1,2,3,4-Tetrahydro-2,6-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a great variety of biological activities . Future research may focus on the development of more ecofriendly, safe, and atom-economical approaches for the synthesis of 1,2,3,4-Tetrahydro-2,6-naphthyridine .
Propiedades
IUPAC Name |
1,2,3,4-tetrahydro-2,6-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-3-9-6-8-2-4-10-5-7(1)8/h1,3,6,10H,2,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZPSEIHRIDPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482494 | |
Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydro-2,6-naphthyridine | |
CAS RN |
31786-18-2 | |
Record name | 1,2,3,4-TETRAHYDRO-2,6-NAPHTHYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10482494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 31786-18-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.